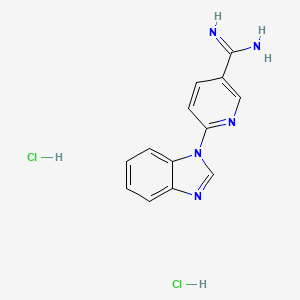

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride

Description

6-(1H-1,3-Benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride (CAS: 1221725-99-0) is a heterocyclic compound featuring a benzodiazolyl moiety linked to a pyridine-carboximidamide scaffold. The dihydrochloride salt enhances its solubility and stability, making it suitable for medicinal applications . Its molecular formula for the free base is C₁₃H₁₁N₅, and the dihydrochloride form is inferred as C₁₃H₁₃Cl₂N₅ (calculated molecular weight: ~309.9 g/mol). The compound’s SMILES string, C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=N)N, highlights the benzodiazolyl (N-containing bicyclic system) and pyridine-carboximidamide groups .

Properties

IUPAC Name |

6-(benzimidazol-1-yl)pyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5.2ClH/c14-13(15)9-5-6-12(16-7-9)18-8-17-10-3-1-2-4-11(10)18;;/h1-8H,(H3,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYMWMDOPYNPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)C(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.

Biological Activity

6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride (CAS Number: 1221725-99-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzodiazole moiety linked to a pyridine ring with a carboximidamide functional group. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12Cl2N4

- Molecular Weight : 303.17 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White Powder |

| Purity | 95% |

| Storage Conditions | Room Temperature |

Research indicates that compounds similar to 6-(1H-1,3-benzodiazol-1-yl)pyridine derivatives may exhibit various biological activities, particularly in the inhibition of enzymes relevant to cancer and neurodegenerative diseases. The benzodiazole and pyridine rings are known to interact with biological targets through hydrogen bonding and π-stacking interactions.

Inhibition Studies

Recent studies have demonstrated that related compounds can act as inhibitors for several biological targets:

- Monoamine Oxidase (MAO) Inhibition : Compounds with similar structures have shown promising results as MAO inhibitors, which are important in the treatment of depression and neurodegenerative disorders. For instance, an indole-based analog exhibited an IC50 value of 0.78 µM against MAO-B, suggesting that modifications in the benzodiazole-pyridine framework could enhance inhibitory activity .

- Anticancer Activity : The potential anticancer properties of benzodiazole derivatives have been explored in various studies. For example, specific derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, highlighting their role as potential chemotherapeutic agents.

Case Study 1: Anticancer Activity

A study investigated the effects of a benzodiazole-pyridine derivative on human cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The results indicated that the compound could serve as a lead for further development in cancer therapy.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of related compounds against oxidative stress in neuronal cells. The findings revealed that these compounds could reduce reactive oxygen species (ROS) levels and protect against neuronal cell death, suggesting their potential utility in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(1H-1,3-benzodiazol-1-yl)pyridine-3-carboximidamide dihydrochloride are compared below with two closely related compounds:

Data Table: Structural and Functional Comparison

Key Comparative Analysis

The N'-hydroxy substituent in CAS: 1017047-94-7 adds redox-active or metal-chelating properties, absent in the dihydrochloride form .

Solubility and Stability: Dihydrochloride salts (e.g., the main compound and CAS: 1394718-44-5) generally exhibit improved aqueous solubility compared to free bases, critical for biological testing . The N'-hydroxy derivative’s slight solubility in organic solvents (chloroform, DMSO) suggests utility in non-polar reaction environments .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.